

An In-depth Technical Guide to Amino-PEG9-Amine (CAS: 474082-35-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amino-PEG9-Amine

Cat. No.: B605475

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amino-PEG9-Amine is a discrete polyethylene glycol (dPEG®) linker possessing two primary amine functional groups at each end of a nine-unit ethylene glycol chain. This homobifunctional linker is a valuable tool in bioconjugation, drug delivery, and nanotechnology. Its hydrophilic nature enhances the solubility and stability of conjugated molecules, while the terminal amines provide reactive sites for covalent attachment to a variety of substrates. This technical guide provides a comprehensive overview of the physicochemical properties, key applications, and detailed experimental protocols for the effective utilization of **Amino-PEG9-Amine** in research and development.

Physicochemical Properties

Amino-PEG9-Amine is a well-defined compound with consistent purity and molecular weight, crucial for reproducible results in bioconjugation and drug development. The key properties are summarized in the table below.

Property	Value	References
CAS Number	474082-35-4	[1] [2] [3]
Chemical Formula	C ₂₀ H ₄₄ N ₂ O ₉	[1] [2]
Molecular Weight	456.58 g/mol	
Purity	Typically >95%	
Appearance	White to off-white solid or viscous oil	
Solubility	Soluble in water and most organic solvents	
Storage Conditions	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C, dry and protected from light.	

Core Applications

The bifunctional nature of **Amino-PEG9-Amine** makes it a versatile linker for a multitude of applications in the life sciences. The central PEG chain imparts hydrophilicity to the final conjugate, which can improve solubility, reduce aggregation, and decrease immunogenicity.

Bioconjugation and Crosslinking

The two primary amine groups can react with various functional groups, such as carboxylic acids and their activated esters (e.g., N-hydroxysuccinimide esters), to form stable amide bonds. This allows for the crosslinking of proteins, peptides, and other biomolecules.

Drug Delivery and Antibody-Drug Conjugates (ADCs)

In drug delivery, **Amino-PEG9-Amine** can be used to link therapeutic agents to targeting moieties like antibodies or peptides. This is a key application in the development of ADCs, where the PEG linker can enhance the pharmacokinetic properties of the conjugate.

Nanoparticle Functionalization

The surface of nanoparticles can be modified with **Amino-PEG9-Amine** to improve their biocompatibility and circulation time in biological systems. The terminal amines also provide a handle for the subsequent attachment of targeting ligands or therapeutic molecules.

PROTACs Development

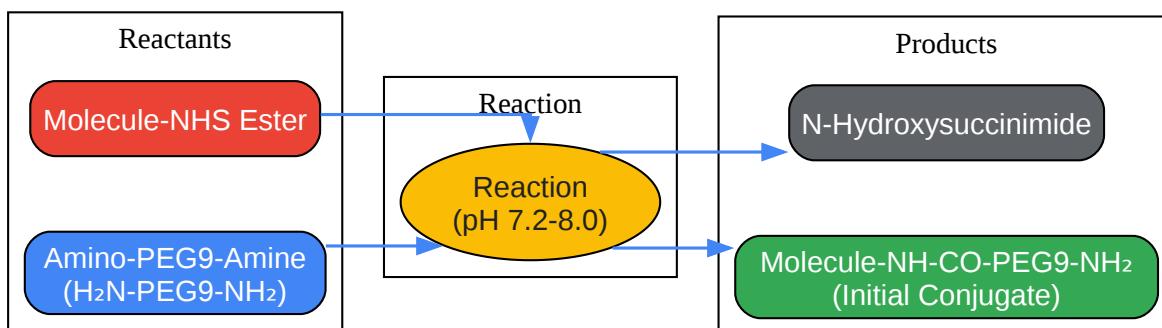
Amino-PEG9-Amine serves as a PEG-based linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.

Experimental Protocols

The following are detailed methodologies for common applications of **Amino-PEG9-Amine**. These protocols are general guidelines and may require optimization for specific applications.

Amide Coupling via NHS Ester Chemistry

This protocol describes the reaction of **Amino-PEG9-Amine** with a molecule containing an N-hydroxysuccinimide (NHS) ester. This is a common method for labeling proteins and other biomolecules.


Materials:

- **Amino-PEG9-Amine**
- NHS ester-functionalized molecule
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.2-8.0
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column

Procedure:

- Equilibrate all reagents to room temperature before use.

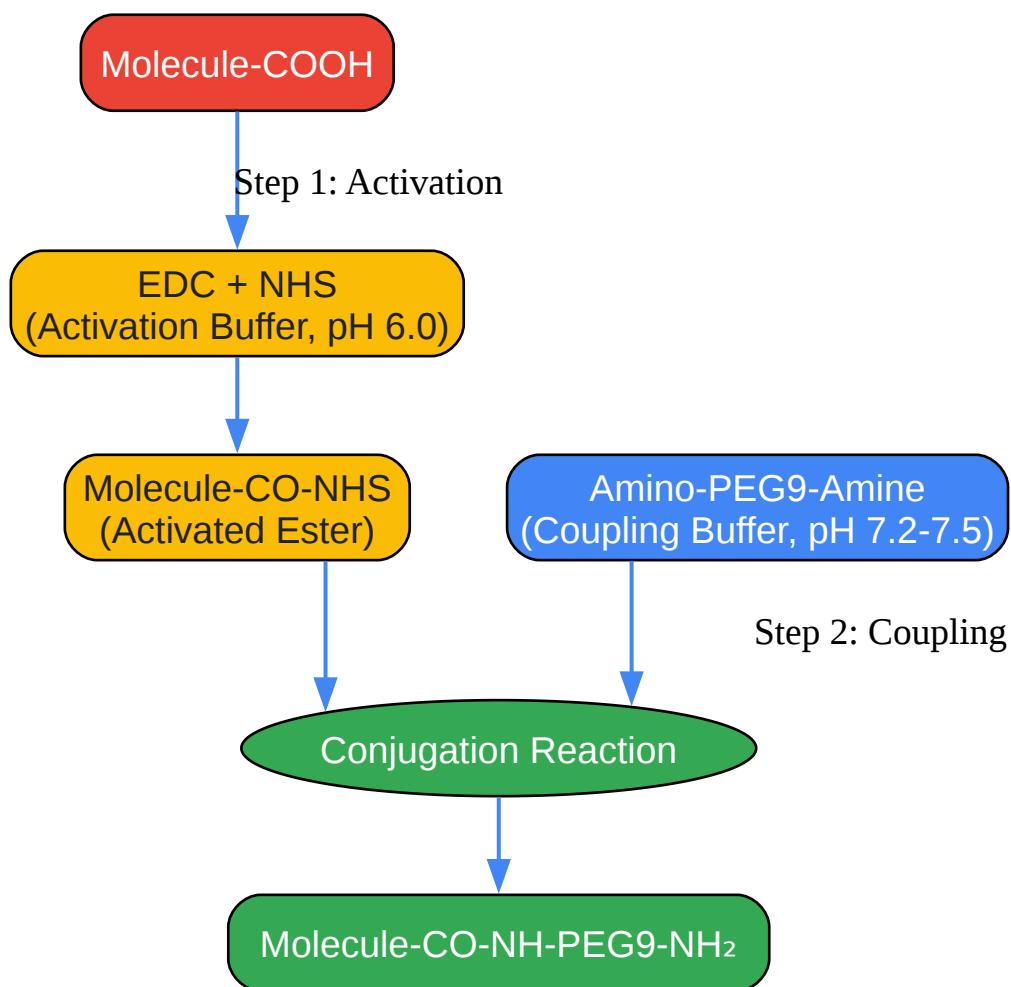
- Prepare a stock solution of the NHS ester-functionalized molecule in anhydrous DMF or DMSO.
- Prepare a stock solution of **Amino-PEG9-Amine** in PBS.
- In a reaction vessel, add the desired amount of the molecule to be conjugated (e.g., protein in PBS).
- Slowly add the NHS ester stock solution to the reaction vessel while gently stirring. A 10- to 20-fold molar excess of the NHS ester is a common starting point.
- Add the **Amino-PEG9-Amine** stock solution. The molar ratio of the reactants should be optimized for the specific application.
- Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.
- Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
- Purify the conjugate using a desalting column to remove excess reagents.

[Click to download full resolution via product page](#)

Figure 1: Workflow for NHS Ester Coupling.

Two-Step EDC/NHS Coupling to Carboxylic Acids

This protocol is for conjugating **Amino-PEG9-Amine** to a molecule containing a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This two-step process minimizes self-conjugation.


Materials:

- **Amino-PEG9-Amine**
- Carboxylic acid-containing molecule
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
- Coupling Buffer (e.g., PBS, pH 7.2-7.5)
- Quenching solution (e.g., hydroxylamine)
- Desalting column

Procedure:

- Equilibrate EDC, NHS, and other reagents to room temperature.
- Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
- Add EDC and NHS to the carboxylic acid solution. A common starting point is a 2- to 10-fold molar excess of EDC and NHS over the carboxylic acid.
- Incubate for 15 minutes at room temperature to activate the carboxyl groups.
- Optional: Remove excess EDC and byproducts using a desalting column equilibrated with the Coupling Buffer.
- Dissolve **Amino-PEG9-Amine** in the Coupling Buffer.
- Add the **Amino-PEG9-Amine** solution to the activated carboxylic acid solution.

- Incubate for 2 hours at room temperature.
- Quench the reaction by adding the quenching solution.
- Purify the conjugate using a desalting column.

[Click to download full resolution via product page](#)

Figure 2: Two-Step EDC/NHS Coupling Workflow.

Conclusion

Amino-PEG9-Amine is a highly versatile and well-defined homobifunctional linker that offers significant advantages in bioconjugation, drug delivery, and materials science. Its discrete PEG chain provides a balance of hydrophilicity and spacer length, enabling the creation of stable and effective conjugates. The experimental protocols provided in this guide serve as a starting

point for researchers to harness the full potential of this valuable chemical tool. As with any chemical reagent, appropriate safety precautions should be taken, and optimization of reaction conditions is recommended for achieving the desired outcome in specific applications. All products are intended for research and development purposes only and are not for use in humans or animals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. broadpharm.com [broadpharm.com]
- 2. Amide coupling Protocol for Amino PEG | AxisPharm axispharm.com
- 3. assets.fishersci.com [assets.fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Amino-PEG9-Amine (CAS: 474082-35-4)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b605475#amino-peg9-amine-cas-number-474082-35-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com